N-(6-ethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-ethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound featuring a benzothiazole core, an ethyl group at the 6-position, a methylsulfonyl group at the 4-position of the phenyl ring, and a pyridin-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzothiazole core One common approach is the Knoevenagel condensation reaction, which involves the condensation of 6-ethyl-2-aminothiazole with an appropriate aldehyde or ketone in the presence of a base
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scale-up, ensuring high yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives, such as amines or alcohols.
Substitution: Formation of various substituted benzothiazoles or pyridines.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Medicinal Chemistry: It has potential as an anti-inflammatory, antimicrobial, or anticancer agent due to its structural features.
Biology: It can be used as a tool compound in biological studies to understand cellular processes and pathways.
Industry: Its unique properties may be exploited in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-(phenyl)acetamide: Similar core structure but lacks the ethyl and methylsulfonyl groups.
N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide: Similar to the target compound but with a chlorine atom instead of an ethyl group.
Uniqueness: The presence of the ethyl group at the 6-position and the methylsulfonyl group at the 4-position of the phenyl ring distinguishes this compound from its analogs, potentially leading to unique biological activities and applications.
Properties
IUPAC Name |
N-(6-ethyl-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-3-17-9-12-21-22(14-17)31-24(26-21)27(16-19-6-4-5-13-25-19)23(28)15-18-7-10-20(11-8-18)32(2,29)30/h4-14H,3,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGHEZHLMUGBMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)CC4=CC=C(C=C4)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.